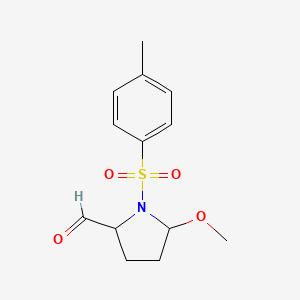![molecular formula C10H14N2O4S B14199199 N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide CAS No. 919997-40-3](/img/structure/B14199199.png)
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide is a compound with the molecular formula C16H18N2O4S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit certain enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide typically involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form N-(2-phenylethyl)chloroacetamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Potential therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide involves its ability to chelate metal ions, which is crucial for its enzyme inhibitory activity. The hydroxamic acid group binds to the active site of metalloproteases, preventing the enzyme from interacting with its natural substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]benzamide
- N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]propionamide
Uniqueness
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide is unique due to its specific structure, which allows for strong chelation of metal ions and effective inhibition of metalloproteases. Compared to similar compounds, it may offer better selectivity and potency in its applications.
Propiedades
Número CAS |
919997-40-3 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
N-hydroxy-2-(2-phenylethylsulfamoyl)acetamide |
InChI |
InChI=1S/C10H14N2O4S/c13-10(12-14)8-17(15,16)11-7-6-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
Clave InChI |
JDXPPIVRPBZYJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNS(=O)(=O)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


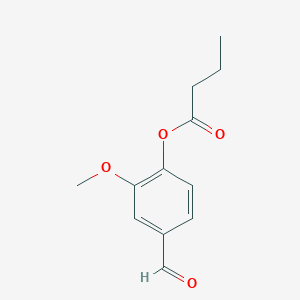

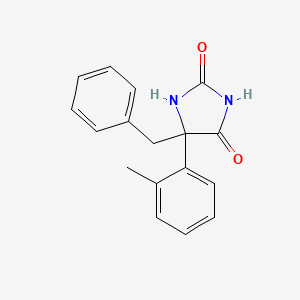


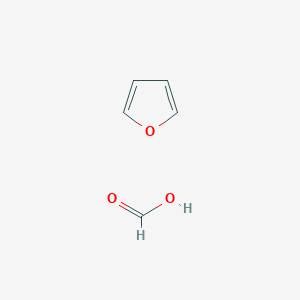
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
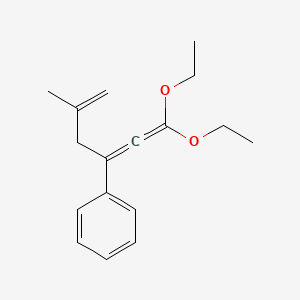
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
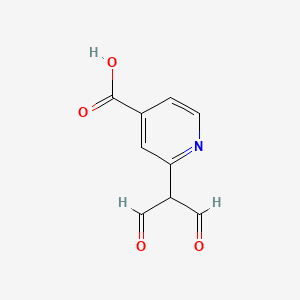
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)

